N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
Research has shown interest in the synthesis and evaluation of quinolin-4-yl derivatives for their antitumor properties. For instance, modifications on the side chain and heterocycle of certain quinoline derivatives have been performed to investigate their in vitro cytotoxicity against cancer cell lines, such as the L1210 leukemia system. However, these modifications did not significantly increase the cytotoxicity compared to model compounds, indicating the complexity of achieving enhanced antitumor activity through structural modifications alone (Rivalle et al., 1983).
Antimicrobial and Antitubercular Activities
Derivatives of N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds such as quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines have been tested against various bacterial strains and Mycobacterium tuberculosis, showing promising activity that could lead to the development of new antitubercular agents (Thomas et al., 2011).
Inhibition of Multidrug Resistance
Studies have also focused on the role of quinoline derivatives in reversing multidrug resistance (MDR), a significant challenge in cancer treatment. Compounds such as GF120918, an acridonecarboxamide derivative, have been investigated for their ability to inhibit MDR by enhancing the cellular uptake of chemotherapeutic agents and blocking their efflux, thereby sensitizing resistant cancer cells to treatment (Hyafil et al., 1993).
Anti-Leishmanial Activity
Quinoline derivatives like lepidines, which include 6-methoxy-4-methyl-8-aminoquinoline compounds, have demonstrated significant anti-leishmanial activity in preclinical models. These compounds have shown to be many times more effective than the standard treatment, indicating their potential as novel therapeutic agents for leishmaniasis (Kinnamon et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-10-23-11-8-15(9-12-23)20(24)21-14-16-13-19(25-2)22-18-7-5-4-6-17(16)18/h1,4-7,13,15H,8-12,14H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZWZQRYHBKXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.